molecular formula C17H18N4O B2550066 Indolin-1-yl(6-(pyrrolidin-1-yl)pyrimidin-4-yl)methanone CAS No. 1905830-32-1

Indolin-1-yl(6-(pyrrolidin-1-yl)pyrimidin-4-yl)methanone

Cat. No.: B2550066
CAS No.: 1905830-32-1
M. Wt: 294.358
InChI Key: KFWAYAMKTHIRDM-UHFFFAOYSA-N
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Description

Indolin-1-yl(6-(pyrrolidin-1-yl)pyrimidin-4-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features an indole ring fused with a pyrimidine ring, which is further substituted with a pyrrolidine moiety. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and organic synthesis.

Scientific Research Applications

Indolin-1-yl(6-(pyrrolidin-1-yl)pyrimidin-4-yl)methanone has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit antiviral, anticancer, or anti-inflammatory properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.

    Biological Studies: Researchers investigate the compound’s interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indolin-1-yl(6-(pyrrolidin-1-yl)pyrimidin-4-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, which is then subjected to a series of reactions to introduce the pyrimidine and pyrrolidine moieties. Key steps in the synthesis may include:

    Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Pyrimidine Ring Formation: The indole derivative can be reacted with appropriate reagents to form the pyrimidine ring. This often involves cyclization reactions using amidines or guanidines.

    Introduction of Pyrrolidine Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Indolin-1-yl(6-(pyrrolidin-1-yl)pyrimidin-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the indole or pyrimidine rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of Indolin-1-yl(6-(pyrrolidin-1-yl)pyrimidin-4-yl)methanone involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact pathways and molecular targets involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-carbinol and indomethacin share the indole ring structure and exhibit similar biological activities.

    Pyrimidine Derivatives: Compounds such as 5-fluorouracil and cytosine arabinoside contain the pyrimidine ring and are used in medicinal chemistry.

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione and proline are structurally related and have various biological applications.

Uniqueness

Indolin-1-yl(6-(pyrrolidin-1-yl)pyrimidin-4-yl)methanone is unique due to its combination of indole, pyrimidine, and pyrrolidine rings, which confer distinct chemical and biological properties. This unique structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2,3-dihydroindol-1-yl-(6-pyrrolidin-1-ylpyrimidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O/c22-17(21-10-7-13-5-1-2-6-15(13)21)14-11-16(19-12-18-14)20-8-3-4-9-20/h1-2,5-6,11-12H,3-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWAYAMKTHIRDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)C(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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